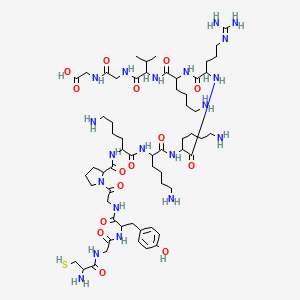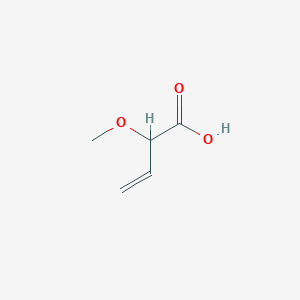
2,7-Diaza-1,2,3,6,7,8-hexahydropyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Diaza-1,2,3,6,7,8-hexahydropyrene: is a polycyclic aromatic compound with the molecular formula C16H16N2. This compound is characterized by its unique structure, which includes two nitrogen atoms incorporated into a hexahydropyrene framework. The presence of nitrogen atoms in the structure imparts distinct chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diaza-1,2,3,6,7,8-hexahydropyrene involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate diamines with aromatic aldehydes under acidic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,7-Diaza-1,2,3,6,7,8-hexahydropyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted diazahexahydropyrene derivatives.
Aplicaciones Científicas De Investigación
2,7-Diaza-1,2,3,6,7,8-hexahydropyrene has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2,7-Diaza-1,2,3,6,7,8-hexahydropyrene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins due to its aromatic and nitrogen-containing structure.
Pathways Involved: The compound can participate in electron transfer reactions, hydrogen bonding, and π-π stacking interactions, which are crucial for its biological and chemical activities.
Comparación Con Compuestos Similares
1,2,3,6,7,8-Hexahydropyrene: This compound lacks the nitrogen atoms present in 2,7-Diaza-1,2,3,6,7,8-hexahydropyrene, resulting in different chemical properties and reactivity.
2,7-Diazaanthracene: Similar to this compound, this compound contains nitrogen atoms in its structure but has a different aromatic framework.
Uniqueness: The presence of nitrogen atoms in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C14H14N2 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene |
InChI |
InChI=1S/C14H14N2/c1-2-10-6-16-8-12-4-3-11-7-15-5-9(1)13(11)14(10)12/h1-4,15-16H,5-8H2 |
Clave InChI |
HITIEOYNGDBUDI-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C3C(=CC=C4C3=C(CNC4)C=C2)CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


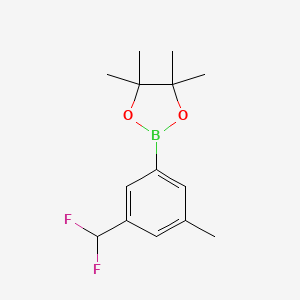

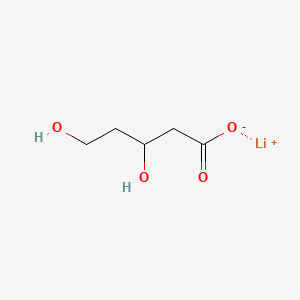
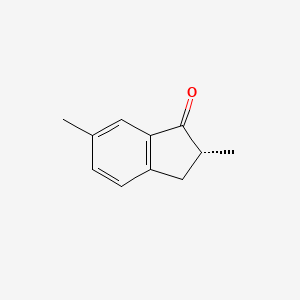
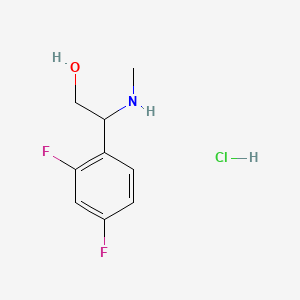
![Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B13451852.png)
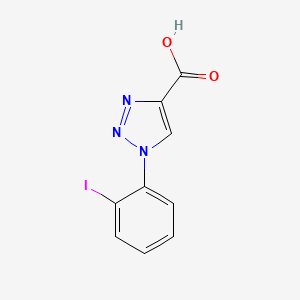
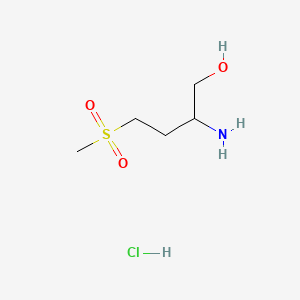
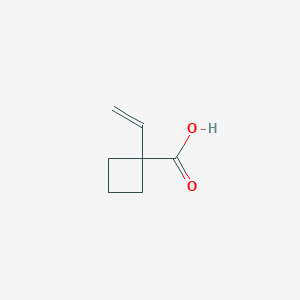
![3-{[(Tert-butoxy)carbonyl]amino}-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13451886.png)
